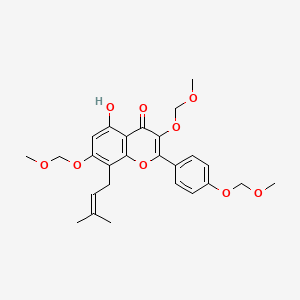
N-Formylglycine-13C2 Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formylglycine-13C2 Ethyl Ester is a stable isotope-labeled compound with the molecular formula C3^13C2H9NO3 and a molecular weight of 133.12 . It is used in various research applications, particularly in the fields of chemistry and biology, due to its unique properties and stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Formylglycine-13C2 Ethyl Ester typically involves the reaction of glycine ethyl ester hydrochloride with methyl formate in the presence of triethylamine. The reaction mixture is heated under reflux for 20 hours, followed by filtration and distillation under reduced pressure to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through advanced techniques and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
N-Formylglycine-13C2 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the reaction pathway and conditions used.
Applications De Recherche Scientifique
N-Formylglycine-13C2 Ethyl Ester has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a stable isotope-labeled standard for analytical studies.
Biology: Employed in metabolic studies and tracer experiments to investigate biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and as a reference material in quality control processes
Mécanisme D'action
The mechanism of action of N-Formylglycine-13C2 Ethyl Ester involves its interaction with specific molecular targets and pathways. As a labeled compound, it is primarily used to trace and study metabolic processes. The stable isotope labeling allows for precise tracking of the compound’s distribution and transformation within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Formylglycine-13C2 Ethyl Ester include:
N-Formylglycine Ethyl Ester: The non-labeled version with similar chemical properties.
Ethyl Isocyanoacetate: A related compound used in similar synthetic applications.
Glycine Ethyl Ester Hydrochloride: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The labeled carbon atoms allow for precise tracking and analysis in various studies, making it a valuable tool in scientific research.
Propriétés
Numéro CAS |
1391051-73-2 |
|---|---|
Formule moléculaire |
C5H9NO3 |
Poids moléculaire |
133.116 |
Nom IUPAC |
ethyl 2-formamidoacetate |
InChI |
InChI=1S/C5H9NO3/c1-2-9-5(8)3-6-4-7/h4H,2-3H2,1H3,(H,6,7)/i3+1,5+1 |
Clé InChI |
GMBCCEOJUWMBPF-ZIEKVONGSA-N |
SMILES |
CCOC(=O)CNC=O |
Synonymes |
Dephenethylleccinine A-13C2; Ethyl N-formylglycinate-13C2; Ethyl formamidoacetate-13C2; Ethyl formylaminoacetate-13C2; NSC 14440-13C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


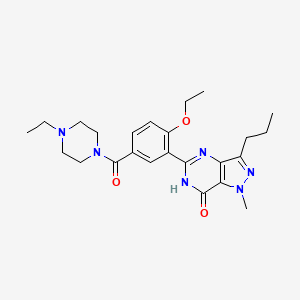
![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B589553.png)
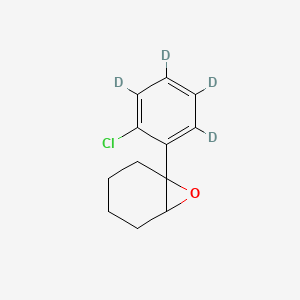
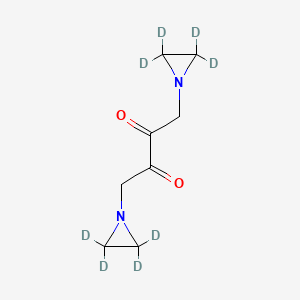
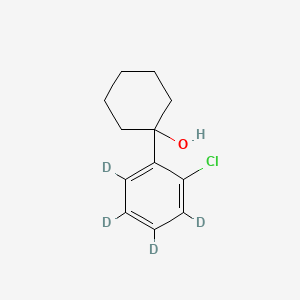
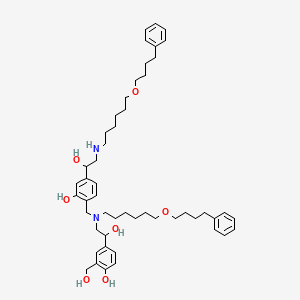
![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B589563.png)
